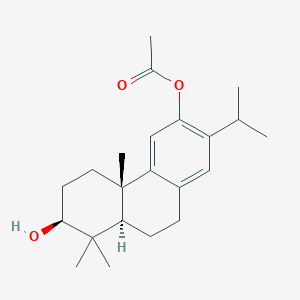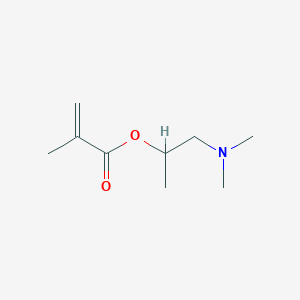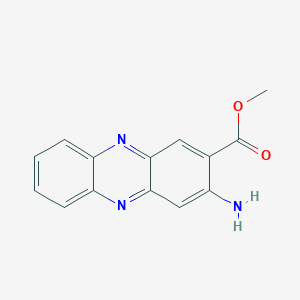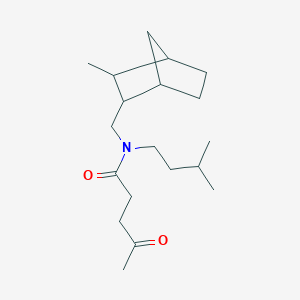
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and dyslipidemia. However, it has also gained attention as a performance-enhancing drug, particularly in the athletic community. In
作用机制
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing the expression of genes involved in lipid synthesis and storage. This results in improved glucose and lipid metabolism, as well as increased endurance and exercise capacity.
Biochemical and Physiological Effects:
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, increased endurance and exercise capacity, and reduced inflammation. Studies have also shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can improve cardiac function and reduce the risk of atherosclerosis in animal models.
实验室实验的优点和局限性
One advantage of using N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in lab experiments is its specificity for PPARδ, which allows for targeted activation of this nuclear receptor. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle. Furthermore, the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans are still unknown, and further research is needed to determine its potential side effects.
未来方向
Future research on N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide could focus on its potential therapeutic applications in various metabolic disorders, as well as its effects on exercise performance and muscle wasting. Additionally, further studies are needed to determine the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans, as well as its potential side effects. Finally, research could also explore the potential for developing more selective PPARδ agonists with fewer off-target effects.
合成方法
The synthesis of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide involves several steps, including the reaction of 2-bromoisobutyryl bromide with isopentylamine to form N-isopentyl-2-bromoisobutyramide. This intermediate is then reacted with 3-methyl-2-norbornylmethanol to form N-isopentyl-N-(3-methyl-2-norbornylmethyl)-2-bromoisobutyramide. Finally, the bromine atom is replaced with a cyano group through a nucleophilic substitution reaction using potassium cyanide. The resulting product is purified through recrystallization to obtain pure N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide.
科学研究应用
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Research has shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved glucose and lipid metabolism. Furthermore, N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been found to increase endurance and exercise capacity in animal models, making it a potential treatment for muscle wasting and fatigue associated with chronic diseases.
属性
CAS 编号 |
18966-39-7 |
|---|---|
产品名称 |
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide |
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC 名称 |
N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-N-(3-methylbutyl)-4-oxopentanamide |
InChI |
InChI=1S/C19H33NO2/c1-13(2)9-10-20(19(22)8-5-14(3)21)12-18-15(4)16-6-7-17(18)11-16/h13,15-18H,5-12H2,1-4H3 |
InChI 键 |
XNZOFGWRDCPRSP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
规范 SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
同义词 |
N-(3-methylbutyl)-N-[(3-methylnorbornan-2-yl)methyl]-4-oxo-pentanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




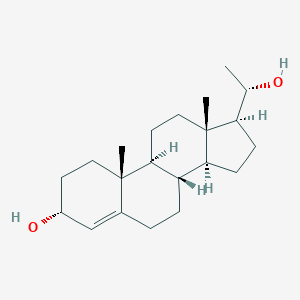

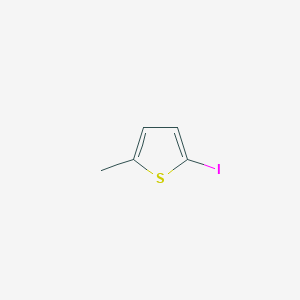
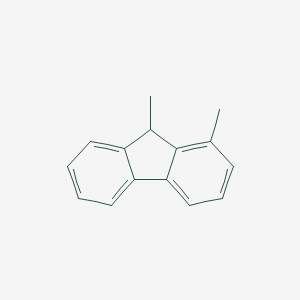
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

